molecular formula C21H16ClN3O2 B4791780 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

Cat. No. B4791780
M. Wt: 377.8 g/mol
InChI Key: LBUMKMIVJDQDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. Additionally, it inhibits the activity of protein kinase C, a protein that is involved in cell signaling and growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide include the inhibition of cancer cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been investigated for its potential to protect neurons from damage and improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, it has a relatively low toxicity profile compared to other chemotherapy drugs. However, one limitation is that it may not be effective in all types of cancer and may have limited efficacy in certain patient populations.

Future Directions

For research on 2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide include investigating its potential in combination with other chemotherapy drugs to improve efficacy and reduce toxicity. Additionally, further research is needed to determine its potential in treating other types of cancer and neurodegenerative disorders. Finally, more studies are needed to understand its mechanism of action and identify potential biomarkers for patient selection.

Scientific Research Applications

2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide has shown potential in medical research due to its ability to inhibit the activity of certain enzymes and proteins. It has been studied for its potential to treat various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, it has been investigated for its potential to treat Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-(2-chlorophenyl)-6-methyl-N-(5-methyl-1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c1-12-7-8-18-15(9-12)16(21(26)24-20-10-13(2)27-25-20)11-19(23-18)14-5-3-4-6-17(14)22/h3-11H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUMKMIVJDQDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=NOC(=C3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
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2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Reactant of Route 5
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide
Reactant of Route 6
2-(2-chlorophenyl)-6-methyl-N-(5-methyl-3-isoxazolyl)-4-quinolinecarboxamide

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